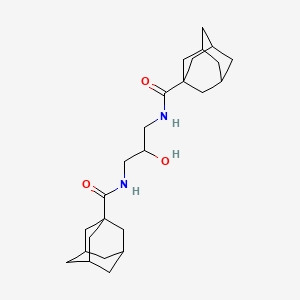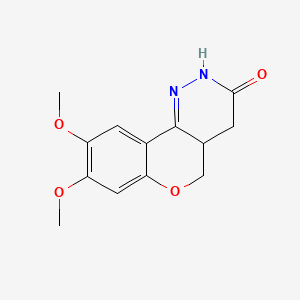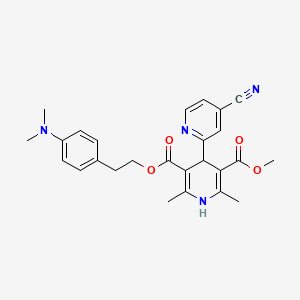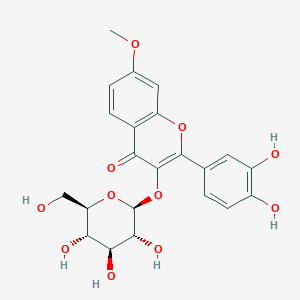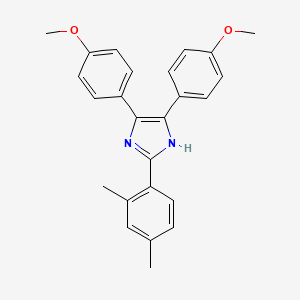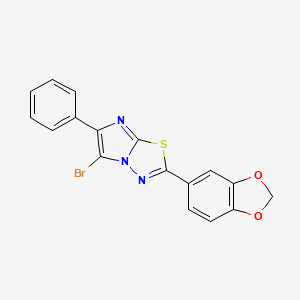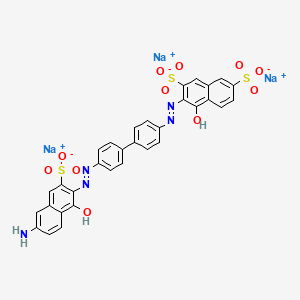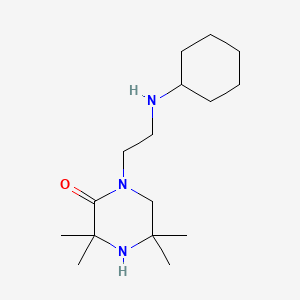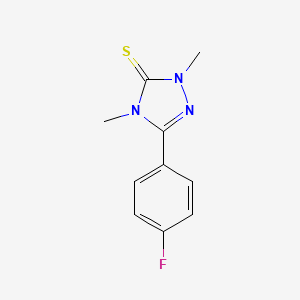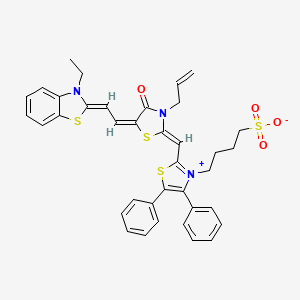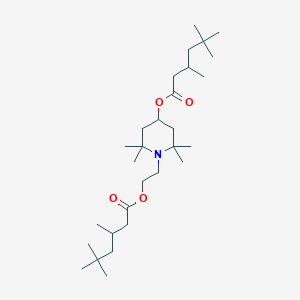
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is a complex organic compound that features an acridine moiety, which is known for its intercalating properties with DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions involving nitration, reduction, and cyclization of suitable precursors. The hexyl chain is then introduced via alkylation reactions. The final step involves the diazo coupling reaction to introduce the diazo group into the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form N-oxides.
Reduction: The diazo group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The primary mechanism of action of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate involves DNA intercalation. The acridine moiety inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II. This leads to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is unique due to its specific combination of an acridine moiety with a diazo group, which enhances its DNA intercalating properties and potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
88373-12-0 |
|---|---|
Formule moléculaire |
C24H27N5O3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
ethyl 3-[6-(acridin-9-ylamino)hexylamino]-2-diazo-3-oxopropanoate |
InChI |
InChI=1S/C24H27N5O3/c1-2-32-24(31)22(29-25)23(30)27-16-10-4-3-9-15-26-21-17-11-5-7-13-19(17)28-20-14-8-6-12-18(20)21/h5-8,11-14H,2-4,9-10,15-16H2,1H3,(H,26,28)(H,27,30) |
Clé InChI |
AAXUNUZHSFXVOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)NCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


